BenchChemオンラインストアへようこそ!

1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine

Cancer metabolism Pyruvate kinase M2 Structure-activity relationship

1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine is a substituted N-benzylpiperazine featuring a 2,4-difluorophenylmethyl group on the N1 nitrogen and a methyl substituent at the 2-position of the piperazine ring. The compound has the molecular formula C12H16F2N2 and a molecular weight of 226.27 g·mol⁻¹.

Molecular Formula C12H16F2N2
Molecular Weight 226.27 g/mol
CAS No. 1240566-64-6
Cat. No. B6330543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine
CAS1240566-64-6
Molecular FormulaC12H16F2N2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1CNCCN1CC2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H16F2N2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)6-12(10)14/h2-3,6,9,15H,4-5,7-8H2,1H3
InChIKeyAJANSCODQWKDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine (CAS 1240566-64-6): Core Structural and Physicochemical Profile for Procurement Decisions


1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine is a substituted N-benzylpiperazine featuring a 2,4-difluorophenylmethyl group on the N1 nitrogen and a methyl substituent at the 2-position of the piperazine ring. The compound has the molecular formula C12H16F2N2 and a molecular weight of 226.27 g·mol⁻¹ . The 2-methyl group introduces a chiral center, yielding a racemic mixture unless otherwise specified. Predicted physicochemical properties include a boiling point of 282.5 ± 35.0 °C, a density of 1.129 ± 0.06 g·cm⁻³, and a pKa of 9.10 ± 0.40 . The computed octanol-water partition coefficient (LogP) is 1.7585 and the topological polar surface area (TPSA) is 15.27 Ų . These properties position it as a moderately lipophilic, weakly basic building block suitable for further functionalization at the secondary N4 position.

Why Positional Isomer or Non-Methylated Analog Substitution Fails for 1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine


In-class N-benzylpiperazine analogs cannot be freely interchanged with 1-[(2,4-difluorophenyl)methyl]-2-methylpiperazine because both the 2,4-difluoro substitution pattern on the phenyl ring and the 2-methyl group on the piperazine core independently govern target engagement, metabolic stability, and downstream synthetic utility. Published structure-activity relationship (SAR) data demonstrate that shifting fluorine atoms from the 2,4- to the 2,5- or 2,3-positions can alter potency by more than an order of magnitude in biological assays [1]. Furthermore, the absence of the 2-methyl substituent eliminates the chiral center, precluding enantioselective optimization strategies that are increasingly required in modern drug discovery programs [2]. The evidence detailed below quantifies these differentiation points, enabling scientifically grounded procurement decisions.

Quantitative Differentiation Evidence for 1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine vs. Closest Positional Isomer and Structural Analogs


2,4-Difluorobenzyl Substitution Confers ~25-Fold Potency Gain Over 2,5-Difluoro Isomer in hPykM2 AC50 Assay

In a systematic SAR study of thieno[3,2-b]pyrrole[3,2-d]pyridazinone-based probes targeting human pyruvate kinase M2 (hPykM2), the 2,4-difluorobenzyl substituent (Entry 2) produced an AC50 of 0.025 μM, while the isomeric 2,5-difluorobenzyl variant (Entry 3) gave AC50 = 0.631 μM, representing a 25.2-fold potency reduction. The 2,3-difluorobenzyl analog (Entry 6) yielded AC50 = 0.113 μM, a 4.5-fold decrease. Notably, the 2,6-difluorobenzyl isomer (Entry 4) matched the 2,4-isomer at 0.025 μM [1]. This demonstrates that the 2,4- and 2,6-difluoro patterns are uniquely favorable for this target class, while the 2,5- and 2,3-substitution patterns significantly compromise activity.

Cancer metabolism Pyruvate kinase M2 Structure-activity relationship Fluorine positional isomerism

2-Methyl Substituent Introduces a Chiral Center Absent in 1-(2,4-Difluorobenzyl)piperazine (CAS 204013-06-9)

1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine contains a stereogenic center at the 2-position of the piperazine ring, a feature entirely absent in the commonly available non-methylated analog 1-(2,4-difluorobenzyl)piperazine (CAS 204013-06-9, molecular weight 212.24 g·mol⁻¹, formula C11H14F2N2) . The 2-methyl group not only increases the molecular volume and alters the pKa of the adjacent N4 nitrogen, but critically enables the preparation of enantiomerically pure (R)- or (S)-configured derivatives [1]. This chiral handle is essential for programs requiring stereospecific target engagement, as demonstrated in the development of quinolone antibacterials where the 3-methylpiperazine moiety is regioselectively installed to control potency and pharmacokinetics [1].

Chiral building block Enantioselective synthesis Piperazine SAR Drug discovery

Predicted LogP of 1.76 Positions the 2,4-Difluoro-2-methylpiperazine Isomer in a Favorable Lipophilicity Window Relative to Other Difluorobenzylpiperazines

The computed LogP for 1-[(2,4-difluorophenyl)methyl]-2-methylpiperazine is 1.7585 (TPSA 15.27 Ų) . In contrast, the 2,6-difluorophenyl isomer (CAS 1240565-37-0) is associated with a higher reported LogP of approximately 2.21 (ZINC database entry ZINC77011912 for formula C12H16F2N2) [1], while the ZINC entry for the 2,4-isomer (ZINC71978886) reports LogP 1.76, consistent with the vendor value. The lower LogP of the 2,4-isomer relative to the 2,6-isomer (ΔLogP ≈ -0.45) suggests better aqueous solubility and a more balanced ADME profile, while maintaining sufficient membrane permeability. The pKa of 9.10 ± 0.40 for the target compound indicates that the N4 nitrogen is predominantly protonated at physiological pH, facilitating salt formation and formulation development.

Lipophilicity Drug-likeness ADME prediction Physicochemical profiling

Commercial Availability at 98% Purity with ISO-Certified Quality Control Enables Direct Use in GLP-Toxicology and Lead Optimization Studies

1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine is commercially available from major suppliers including MolCore (NLT 98% purity, ISO-certified) and Leyan (98% purity) , with batch-specific purity certificates provided. This contrasts with several positional isomers such as the 2,3-difluoro and 3,5-difluoro variants, which are often limited to 95% purity or available only through custom synthesis with extended lead times . The consistent 98% purity specification reduces the need for in-house repurification and minimizes the risk of confounding biological assay results due to isomeric impurities.

Chemical procurement GMP/GLP compliance Quality assurance Lead optimization

Regiospecific Reactivity of the 2-Methylpiperazine Moiety Demonstrated in Temafloxacin Synthesis Validates Its Utility as a Key Pharmaceutical Intermediate

Chu et al. (1992) demonstrated that 2-methylpiperazine undergoes regiospecific nucleophilic aromatic substitution at the 4-fluoro position of 2,4,5-trifluoroacetophenone to yield the key intermediate 2,5-difluoro-4-(3-methylpiperazin-1-yl)acetophenone, which is then converted to temafloxacin hydrochloride [1]. This regiospecificity is driven by the electronic and steric effects of the 2-methyl group, which directs the reaction exclusively to the less hindered N4 nitrogen while leaving the N1 nitrogen (the tertiary amine adjacent to the methyl group) unreactive under the same conditions. The 1-[(2,4-difluorophenyl)methyl]-2-methylpiperazine scaffold thus provides a predictable, high-yielding functionalization site at N4, enabling efficient parallel library synthesis in medicinal chemistry programs.

Antibacterial synthesis Quinolone intermediate Regioselective alkylation Process chemistry

High-Value Application Scenarios for 1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine Based on Verified Differentiation Evidence


Kinase and Metabolic Enzyme Inhibitor Programs Requiring Optimized Benzyl Substituent SAR

Researchers engaged in probe development for kinases (e.g., hPykM2, BTK, Aurora kinases) should select 1-[(2,4-difluorophenyl)methyl]-2-methylpiperazine as the preferred benzyl building block. Published SAR data demonstrate that the 2,4-difluoro substitution pattern can provide up to a 25-fold improvement in target potency compared to the 2,5-difluoro isomer [1]. Incorporating the validated 2,4-difluorobenzyl group at the R″ position of heterocyclic scaffolds is likely to accelerate the identification of potent hits while minimizing the need for exhaustive positional isomer scanning.

Enantioselective Drug Discovery Requiring Chiral Piperazine Building Blocks

The inherent chirality at the 2-position of the piperazine ring renders this compound the only viable choice over achiral analogs such as 1-(2,4-difluorobenzyl)piperazine (CAS 204013-06-9) when enantiopure lead candidates are required . Chiral resolution or asymmetric synthesis of (R)- and (S)-1-[(2,4-difluorophenyl)methyl]-2-methylpiperazine enables the generation of diastereomerically pure final compounds, a critical requirement for programs targeting chiral binding pockets (e.g., GPCRs, ion channels) and for meeting FDA guidance on stereoisomeric drug substances.

Antibacterial Quinolone Scaffold Derivatization and Novel Anti-Infective Synthesis

The 2-methylpiperazine motif is a validated pharmacophore in fluoroquinolone antibiotics, as demonstrated by its regiospecific incorporation into temafloxacin [2]. 1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine can serve as a strategic intermediate or building block for the synthesis of next-generation quinolones, particularly those where the 2,4-difluorophenyl group provides additional binding interactions with DNA gyrase or topoisomerase IV. The 98% commercial purity supports direct use in SAR expansion without the need for pre-purification.

ADME-Optimized Lead Generation Favoring Moderate Lipophilicity

Medicinal chemistry teams prioritizing compounds with a balanced lipophilicity profile should preferentially select the 2,4-difluoro isomer over the more lipophilic 2,6-difluoro isomer (ΔLogP ≈ +0.45) [3]. A LogP of 1.76 places the compound within the optimal range for CNS drug candidates (typically LogP 1-3), while the moderately basic N4 nitrogen (pKa 9.10) facilitates salt formation for improved aqueous solubility in formulation studies.

Quote Request

Request a Quote for 1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.